molecular formula C18H22BrNO5 B4000256 3-(1-bromonaphthalen-2-yl)oxy-N-propan-2-ylpropan-1-amine;oxalic acid

3-(1-bromonaphthalen-2-yl)oxy-N-propan-2-ylpropan-1-amine;oxalic acid

Cat. No.: B4000256
M. Wt: 412.3 g/mol
InChI Key: ORCFNUZJHLSFRU-UHFFFAOYSA-N
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Description

3-(1-Bromonaphthalen-2-yl)oxy-N-propan-2-ylpropan-1-amine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a bromonaphthalene moiety linked to a propan-2-ylpropan-1-amine group through an ether linkage, and it is often associated with oxalic acid as a counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-bromonaphthalen-2-yl)oxy-N-propan-2-ylpropan-1-amine typically involves multiple steps, starting from commercially available precursors One common method involves the bromination of naphthalene to obtain 1-bromonaphthalene, followed by the formation of the ether linkage through a nucleophilic substitution reaction with a suitable alkoxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Bromonaphthalen-2-yl)oxy-N-propan-2-ylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bromonaphthalene moiety or the amine group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.

Scientific Research Applications

3-(1-Bromonaphthalen-2-yl)oxy-N-propan-2-ylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-bromonaphthalen-2-yl)oxy-N-propan-2-ylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Bromonaphthalen-2-yl)oxypropan-2-one
  • Methyl 2-(6-bromonaphthalen-2-yl)oxyacetate
  • 2-Benzyl-1-bromonaphthalene

Uniqueness

3-(1-Bromonaphthalen-2-yl)oxy-N-propan-2-ylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromonaphthalene and amine moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-(1-bromonaphthalen-2-yl)oxy-N-propan-2-ylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO.C2H2O4/c1-12(2)18-10-5-11-19-15-9-8-13-6-3-4-7-14(13)16(15)17;3-1(4)2(5)6/h3-4,6-9,12,18H,5,10-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCFNUZJHLSFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCOC1=C(C2=CC=CC=C2C=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-bromonaphthalen-2-yl)oxy-N-propan-2-ylpropan-1-amine;oxalic acid
Reactant of Route 2
3-(1-bromonaphthalen-2-yl)oxy-N-propan-2-ylpropan-1-amine;oxalic acid
Reactant of Route 3
3-(1-bromonaphthalen-2-yl)oxy-N-propan-2-ylpropan-1-amine;oxalic acid
Reactant of Route 4
3-(1-bromonaphthalen-2-yl)oxy-N-propan-2-ylpropan-1-amine;oxalic acid
Reactant of Route 5
Reactant of Route 5
3-(1-bromonaphthalen-2-yl)oxy-N-propan-2-ylpropan-1-amine;oxalic acid
Reactant of Route 6
3-(1-bromonaphthalen-2-yl)oxy-N-propan-2-ylpropan-1-amine;oxalic acid

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